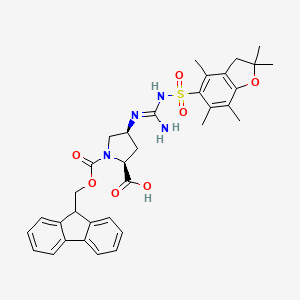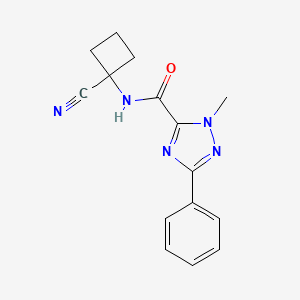
Quinolin-8-yl 2-chloro-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 2-chloro-4-nitrobenzoate, also known as QCNB, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinoline derivatives, which have been studied extensively due to their potential therapeutic applications. QCNB has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of CQCNB reveals important insights. It adopts a monoclinic crystal system (space group P21/c) with the following parameters:
The 8-hydroxyquinolinyl group and the phthalimide moiety are nearly co-planar. Weak non-classical hydrogen bonds (C–H···Cl and C–H···O) and intermolecular C–H···π interactions contribute to its crystal packing .
Synthesis of Quinoline Derivatives
CQCNB belongs to the quinoline family. Researchers have synthesized various quinoline derivatives, including CQCNB, and evaluated their therapeutic potential. These derivatives often exhibit diverse biological activities, making them valuable building blocks for drug discovery .
Thermal Properties
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into CQCNB’s thermal behavior. These techniques reveal its stability, decomposition temperature, and phase transitions .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets. For example, some quinoline-based compounds have shown promising results as inhibitors of key receptor tyrosine kinases (RTKs) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .
Mode of Action
The exact mode of action can vary depending on the specific quinoline derivative and its target. In general, these compounds can inhibit the activity of their target proteins, leading to a disruption in the signaling pathways they are involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the quinoline derivative. For instance, if the compound targets VEGFR and PDGFR, it could affect pathways related to angiogenesis and cell proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinoline derivatives can vary widely and would depend on the specific chemical structure of the compound. Some quinoline derivatives have been found to have good gastrointestinal absorption and bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the quinoline derivative. In the case of compounds that inhibit VEGFR and PDGFR, the result could be a reduction in angiogenesis and cell proliferation, potentially leading to a slowdown in tumor growth .
properties
IUPAC Name |
quinolin-8-yl 2-chloro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-9-11(19(21)22)6-7-12(13)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRATRSOYRPASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2-chloro-4-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)



![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)



![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)
![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)